molecular formula C12H10F2O2 B13570226 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one

1-(6,7-Difluorobenzofuran-2-yl)butan-1-one

Cat. No.: B13570226
M. Wt: 224.20 g/mol
InChI Key: PXDCKDUUEIOKSJ-UHFFFAOYSA-N
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Description

1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the benzofuran ring and a butanone group at the 1 position. Its molecular formula is C12H10F2O2, and it has a molecular weight of 224.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one typically involves the acylation of benzofurans. One common method is the trifluoroacetic anhydride (TFAA)-mediated acylation of benzofurans using carboxylic acids as the acylating agent. This reaction does not require the aid of Lewis acid catalysts and leads to the regioselective formation of 2-acyl benzofurans . The reaction is carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at elevated temperatures (around 70°C) to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromium trioxide in aqueous sulfuric acid) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent yields carboxylic acids, while reduction with NaBH4 produces alcohols.

Scientific Research Applications

1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is a chemical compound belonging to the benzofuran class, characterized by two fluorine atoms at the 6 and 7 positions and a butanone group at the 1 position. It has a molecular formula of C12H10F2O2 and a molecular weight of 224.2 g/mol. Due to the presence of fluorine atoms, this compound exhibits unique chemical reactivity and biological activity, making it valuable in research and industrial applications.

Scientific Research Applications

This compound serves various purposes in scientific research, including acting as an intermediate in synthesizing complex organic molecules in chemistry and exploring derivatives for potential biological activities like antimicrobial and anticancer properties in biology. Ongoing research explores its potential as a therapeutic agent for treating various diseases in medicine and its use in developing new materials and as a building block in synthesizing pharmaceuticals and agrochemicals in industry.

Antioxidant Activity

Benzofuran-2-one derivatives have demonstrated antioxidant activity . Several derivatives were synthesized and evaluated for their antioxidant capacity using the DPPH assay and Cyclic Voltammetry analyses . Compounds 9 , 15 , 18 , and 20 exhibited remarkable activity, with a molar ratio (mols antioxidant/mols DPPH - ) between 0.18 and 0.31, close to Trolox (0.23) . Other synthesized benzofuran-2-ones (10 , 11 , 16 , 17 , and 19 ) showed poor to moderate reactivity towards DPPH - .

Anti-inflammatory Effects

2-arylbenzofuran (52) extracted from D. odorifera heartwood, inhibited levels of pro-inflammatory mediators like NO, PGE2, TNF-α, and IL-1β . This inhibition resulted in decreased iNOS and COX-2 when BV2 microglia were stimulated by LPS .

Enzyme Inhibition

3-(2-hydroxy-4-methoxyphenyl)benzofuran-6-ol (69) is a specific inhibitor of 5-lipoxygenase, with an IC50 value of 0.08 μM against the soluble rat enzyme, but it was inactive against cyclooxygenase .

Anti-microbial Activities

Seven new compounds, including 1-(2-((1S,4R)-7-acetyl-4,8-dihydroxy-1,4-bis(hydroxymethyl)-1,2,3,4-tetrahydrodibenzo[b,d]furan-1-yl)-5-hydroxybenzofuran-6-yl)ethanone (76) and related compounds, exhibit anti-microbial activities .

Applications in Material Science

Mechanism of Action

The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H10F2O\text{C}_{12}\text{H}_{10}\text{F}_2\text{O}

This compound features a benzofuran moiety substituted with two fluorine atoms, which enhances its biological activity through increased lipophilicity and altered electronic properties.

1. Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. It acts as a serotonin reuptake inhibitor (SRI), which is crucial for the treatment of depression and anxiety disorders. This mechanism is similar to that of established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .

2. Anxiolytic Properties

In addition to its antidepressant effects, the compound has shown potential as an anxiolytic agent. Studies have demonstrated reductions in anxiety-related behaviors in rodent models, suggesting its utility in treating anxiety disorders .

3. Neuroprotective Effects

The compound's neuroprotective properties have been observed in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, primarily involving serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, the compound enhances their availability in the synaptic cleft, leading to improved mood and reduced anxiety.

Case Study 1: Depression Model

In a controlled study involving mice subjected to chronic mild stress, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to controls. The efficacy was comparable to that of fluoxetine, a well-known SSRI .

Case Study 2: Anxiety Model

Another study assessed the anxiolytic effects using the elevated plus maze test. Mice treated with the compound spent more time in open arms compared to untreated mice, indicating reduced anxiety levels .

Comparative Analysis with Other Compounds

CompoundMechanismPrimary EffectsReferences
This compoundSRIAntidepressant, Anxiolytic
FluoxetineSRIAntidepressant
VenlafaxineSNRIAntidepressant, Anxiolytic

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

1-(6,7-difluoro-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H10F2O2/c1-2-3-9(15)10-6-7-4-5-8(13)11(14)12(7)16-10/h4-6H,2-3H2,1H3

InChI Key

PXDCKDUUEIOKSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C(=C(C=C2)F)F

Origin of Product

United States

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